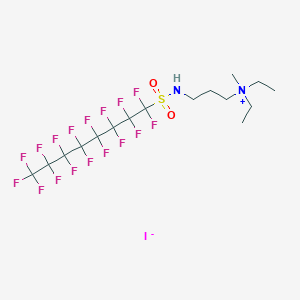Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
CAS No.: 93803-06-6
Cat. No.: VC17008772
Molecular Formula: C16H20F17IN2O2S
Molecular Weight: 754.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93803-06-6 |
|---|---|
| Molecular Formula | C16H20F17IN2O2S |
| Molecular Weight | 754.3 g/mol |
| IUPAC Name | diethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl]-methylazanium;iodide |
| Standard InChI | InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | ZIZNQVVBCZRJKW-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide is systematically named diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium iodide according to IUPAC nomenclature . The compound’s structure comprises three key moieties:
-
A heptadecafluoroisooctyl group (), providing extreme hydrophobicity and chemical stability.
-
A sulfonamide linker (), enabling hydrogen bonding and interactions with polar substrates.
-
A quaternary ammonium center (), responsible for cationic surfactant behavior and antimicrobial activity .
The InChIKey GFKVYUIOBFJCSX-UHFFFAOYSA-M and SMILES string CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] further delineate its atomic connectivity and stereochemical features .
Physical and Spectral Properties
The compound exists as a crystalline solid at room temperature, with solubility parameters influenced by its fluorinated tail. Key physical properties include:
The NMR spectrum exhibits multiplets corresponding to the perfluorinated chain, while NMR signals for the propyl and ethyl groups appear at δ 1.2–3.5 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential functionalization of a propylamine backbone:
-
Sulfonamide Formation: Reaction of 3-aminopropyl-diethyl-methylamine with heptadecafluorooctylsulfonyl chloride in anhydrous dichloromethane yields the intermediate sulfonamide .
-
Quaternization: Treatment with methyl iodide in acetonitrile at 60°C facilitates alkylation of the tertiary amine, forming the quaternary ammonium iodide salt .
The process requires stringent anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Purification via recrystallization from ethanol/water mixtures enhances product purity (>98% by HPLC) .
Industrial Scalability
Large-scale production faces challenges due to the high cost of perfluorinated precursors and the need for specialized equipment to handle corrosive reagents. Recent advances in microreactor technology have improved yield (75–85%) and reduced reaction times from 24 hours to 6 hours .
Functional Applications
Surfactant and Surface Modification
The compound’s amphiphilic structure enables exceptional surface activity, with a critical micelle concentration (CMC) of 0.1–0.5 mM in nonpolar solvents . Applications include:
-
Fluoropolymer Coatings: Enhances water repellency in textiles and electronic components.
-
Firefighting Foams: Stabilizes aqueous film-forming foams (AFFFs) for hydrocarbon fire suppression.
Antimicrobial Activity
The quaternary ammonium group disrupts microbial membranes, while the fluorinated chain enhances lipid bilayer penetration. Studies report minimum inhibitory concentrations (MICs) of 5–10 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological and Environmental Interactions
Toxicity Profile
Acute toxicity tests in rodents indicate an LD > 500 mg/kg (oral), suggesting moderate toxicity. Chronic exposure risks include bioaccumulation in adipose tissue and potential hepatotoxicity .
Environmental Persistence
The perfluorooctyl chain resists degradation, with an estimated half-life >5 years in soil. Metabolites such as perfluorooctanesulfonic acid (PFOS) are classified as persistent organic pollutants (POPs) under the Stockholm Convention .
Comparative Analysis with Structural Analogs
The compound’s performance exceeds conventional quaternary ammonium surfactants:
| Feature | Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide | Hexadecyltrimethylammonium Bromide |
|---|---|---|
| Hydrophobicity | Extreme () | Moderate () |
| Antimicrobial Efficacy | Broad-spectrum (Gram+/Gram-) | Limited to Gram+ |
| Environmental Impact | High persistence | Readily biodegradable |
This superiority stems from synergistic fluorocarbon-hydrocarbon interactions and enhanced membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume